3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an ether linkage to a pyrrolidine ring, which is further substituted with a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The pyrrolidine intermediate is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Ether Formation: The sulfonylated pyrrolidine is then coupled with 3-bromo-4-hydroxypyridine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrrolidine ring or the sulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-{[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure with a fluorobenzenesulfonyl group instead of chlorobenzenesulfonyl.
3-Bromo-4-{[1-(2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Contains a methylbenzenesulfonyl group.
3-Bromo-4-{[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Features a nitrobenzenesulfonyl group.
Uniqueness
The uniqueness of 3-Bromo-4-{[1-(2-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the chlorobenzenesulfonyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-4-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c16-12-9-18-7-5-14(12)22-11-6-8-19(10-11)23(20,21)15-4-2-1-3-13(15)17/h1-5,7,9,11H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHJFUKLHXEWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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